molecular formula C14H12O4S B2786507 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid CAS No. 339098-85-0

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid

Cat. No.: B2786507
CAS No.: 339098-85-0
M. Wt: 276.31
InChI Key: KKKMGWSQWVYAKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the thiophene ring and the 4-methoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-18-10-4-2-9(3-5-10)14(17)12-7-6-11(19-12)8-13(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKMGWSQWVYAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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